molecular formula C16H17N5O3S B3303635 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide CAS No. 921123-75-3

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Cat. No. B3303635
CAS RN: 921123-75-3
M. Wt: 359.4 g/mol
InChI Key: PXIXTLQUPIFZPP-UHFFFAOYSA-N
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Description

“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide” is a complex organic compound. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also has a methoxyphenyl group, a sulfonamide group, and a methylbenzene (or toluene) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, methoxyphenyl group, and sulfonamide group would significantly influence its structure. These groups could potentially participate in various intermolecular interactions, affecting the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known for its high reactivity, particularly towards acids and electrophiles. The sulfonamide group could potentially undergo hydrolysis, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar sulfonamide group and the aromatic tetrazole and phenyl rings could affect its solubility, melting point, boiling point, and other properties .

Mechanism of Action

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide exerts its therapeutic effects through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in tumors and is involved in the regulation of pH in cancer cells. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death. This compound also inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. In animal studies, this compound has been shown to reduce tumor growth, inflammation, and oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One major advantage of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is its specificity towards CA IX, which is overexpressed in cancer cells but not in normal cells. This makes this compound a potential targeted therapy for cancer. However, this compound has limited solubility in water, which can be a challenge for its formulation and delivery. Additionally, the high cost of this compound synthesis can be a limitation for its widespread use in research.

Future Directions

Future research on N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can focus on its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Further studies can also investigate the optimal dosage and administration of this compound for maximum therapeutic efficacy. Additionally, research can focus on the development of more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its specificity towards CA IX and low toxicity make it a potential targeted therapy for cancer. Further research can focus on its potential applications in other diseases and the development of more efficient synthesis methods.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of this compound, which can be attributed to its ability to inhibit the production of inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-12-3-9-15(10-4-12)25(22,23)17-11-16-18-19-20-21(16)13-5-7-14(24-2)8-6-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIXTLQUPIFZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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